4-Bromo-3-methoxybenzenesulfonamide
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Overview
Description
4-Bromo-3-methoxybenzenesulfonamide is a chemical compound with the molecular formula C7H8BrNO3S . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The molecular weight is approximately 266.112 Da .Scientific Research Applications
Synthesis and Characterization
4-Bromo-3-methoxybenzenesulfonamide derivatives have been synthesized and characterized for their potential applications in photodynamic therapy and photocatalytic processes. For example, Pişkin, Canpolat, and Öztürk (2020) synthesized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base, demonstrating its utility in photodynamic therapy with good fluorescence properties and high singlet oxygen quantum yield, crucial for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020). Similarly, Öncül, Öztürk, and Pişkin (2022) explored the spectroscopic, photophysical, and photochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units, highlighting its potential as a photosensitizer in photodynamic therapy (Öncül, Öztürk, & Pişkin, 2022).
Molecular Dynamics and Quantum Chemical Studies
Research has also delved into the molecular dynamics and quantum chemical analysis of compounds related to this compound. Kaya et al. (2016) conducted a study on the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces. Through quantum chemical calculations and molecular dynamics simulations, they provided insights into the global reactivity parameters and adsorption behaviors, suggesting the compounds' effectiveness in corrosion inhibition (Kaya et al., 2016).
Enzyme Inhibition Studies
Riaz (2020) evaluated a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides for their enzyme inhibition potential, specifically targeting acetylcholinesterase (AChE) and α-glucosidase. The study identified compounds with significant inhibitory effects, offering a basis for further drug development against diseases associated with enzyme dysfunction (Riaz, 2020).
Mechanism of Action
Target of Action
4-Bromo-3-methoxybenzenesulfonamide is a type of sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, making them primary targets of sulfonamides .
Mode of Action
Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . Folic acid is essential for the further production of DNA in bacteria . By inhibiting the synthesis of folic acid, sulfonamides prevent bacterial growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By inhibiting the enzymes involved in this pathway, sulfonamides prevent the production of folic acid, a crucial component for DNA synthesis in bacteria . This leads to the inhibition of bacterial growth and proliferation .
Pharmacokinetics
They are widely distributed throughout the body and are metabolized primarily in the liver . Sulfonamides are excreted in the urine, and their elimination can be affected by urinary pH .
Result of Action
The primary result of the action of this compound, like other sulfonamides, is the inhibition of bacterial growth and proliferation . By preventing the synthesis of folic acid, an essential component for bacterial DNA synthesis, sulfonamides effectively halt the growth of bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, factors such as temperature and light exposure can affect the stability of the compound .
Safety and Hazards
Biochemical Analysis
Cellular Effects
Sulfonamides are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Sulfonamides are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Sulfonamides are known to interact with various enzymes and cofactors .
Properties
IUPAC Name |
4-bromo-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3S/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4H,1H3,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTNDORPWRQZID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677611 |
Source
|
Record name | 4-Bromo-3-methoxybenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206104-66-6 |
Source
|
Record name | 4-Bromo-3-methoxybenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-3-methoxybenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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